N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide
Description
N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide is a compound known for its selective inhibition of cyclooxygenase-2 (COX-2)It is a synthetic molecule that does not occur naturally and is typically found in individuals exposed to it or its derivatives .
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(2-cyclohexyloxy-4-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-19(16,17)14-12-8-7-10(15)9-13(12)18-11-5-3-2-4-6-11/h7-9,11,14-15H,2-6H2,1H3 |
InChI Key |
IJWAXLHDELKMFI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-(cyclohexyloxy)-4-nitrophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: The compound is used in studies involving enzyme inhibition, particularly COX-2 inhibition.
Medicine: It has potential therapeutic applications as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The primary mechanism of action of N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide is the selective inhibition of COX-2. This enzyme is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide is similar to other COX-2 inhibitors such as celecoxib, rofecoxib, and valdecoxib. it is unique in its specific chemical structure, which contributes to its selective inhibition of COX-2 without significantly affecting COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Similar Compounds
- Celecoxib
- Rofecoxib
- Valdecoxib
- Etoricoxib
These compounds share the common feature of selective COX-2 inhibition but differ in their chemical structures and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
